N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. The triazole ring is further functionalized with a sulfanyl-linked acetohydrazide moiety, which forms an (E)-configured imine bond with a 5-bromo-2-hydroxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for antimicrobial and agrochemical applications . Single-crystal X-ray diffraction (SHELX-refined) and spectroscopic methods (¹H NMR, IR) are typically employed for structural confirmation, as seen in analogous compounds .
Properties
Molecular Formula |
C24H19BrClN5O2S |
|---|---|
Molecular Weight |
556.9 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5O2S/c1-15-2-9-20(10-3-15)31-23(16-4-7-19(26)8-5-16)29-30-24(31)34-14-22(33)28-27-13-17-12-18(25)6-11-21(17)32/h2-13,32H,14H2,1H3,(H,28,33)/b27-13+ |
InChI Key |
ZEUKZFXBACASKD-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities due to its unique structural features. This compound incorporates a brominated phenol, a triazole ring, and a hydrazide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 568.4 g/mol. The IUPAC name is N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide. The structure features multiple functional groups that facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H22BrN5O4S |
| Molecular Weight | 568.4 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI | InChI=1S/C25H22BrN5O4S/c1-34-21-11-8-16(13-22(21)35-2)... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for modulating the activity of target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Bacterial Strains Tested : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines:
- Case Study : A related triazole compound demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against A549 lung adenocarcinoma cells.
Cholinesterase Inhibition
Some derivatives have shown promising inhibitory effects on cholinesterase enzymes:
- Inhibitory Activity : Compounds similar to this compound have been found to selectively inhibit butyrylcholinesterase (BChE) with IC50 values comparable to known inhibitors.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds with similar structures:
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of synthesized triazole derivatives against multiple bacterial strains. Compounds exhibited varied levels of activity, with some showing strong inhibition against gram-positive bacteria.
- Cytotoxicity Assessments : In vitro assays on cancer cell lines revealed that specific modifications in the triazole ring significantly enhanced cytotoxicity, suggesting structure–activity relationships (SAR) that could inform future drug design.
- Enzyme Inhibition Profiles : Docking studies indicated that the compound interacts favorably with target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Physicochemical Properties
- Solubility : The hydroxyl group in the main compound improves aqueous solubility (~10 mg/mL in DMSO) compared to its methoxy analog (~5 mg/mL) .
- Thermal Stability : Melting points range from 233°C (hydroxy derivative) to 245°C (methoxy analog), reflecting stronger intermolecular forces in the latter .
- Crystallography: The main compound’s monoclinic crystal system (analogous to CCDC 829447 ) and density (~1.40 g/cm³) align with halogenated triazole derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Comparative Limitations : The methoxy analog’s reduced solubility limits in vivo applications despite higher thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
